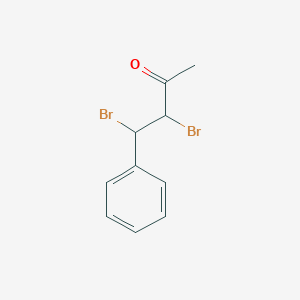
3,4-Dibromo-4-phenyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-4-phenyl-2-butanone (DBP) is a chemical compound that has been widely used in scientific research for its unique properties. It is a highly reactive and electrophilic molecule that can be used as a building block for the synthesis of various organic compounds.
Wirkmechanismus
3,4-Dibromo-4-phenyl-2-butanone is an electrophilic molecule that can react with nucleophiles such as amino acids, peptides, and proteins. The reaction proceeds through the formation of a covalent bond between the electrophilic carbon of 3,4-Dibromo-4-phenyl-2-butanone and the nucleophilic group of the target molecule. This covalent bond formation leads to the modification of the target molecule, resulting in changes in its properties and functions.
Biochemische Und Physiologische Effekte
3,4-Dibromo-4-phenyl-2-butanone has been shown to have antifungal, antibacterial, and antitumor activities. It has been reported to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. 3,4-Dibromo-4-phenyl-2-butanone has also been shown to induce apoptosis in tumor cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dibromo-4-phenyl-2-butanone is a highly reactive and electrophilic molecule that can be used as a building block for the synthesis of various organic compounds. It has been used in many scientific research studies as a reagent for the preparation of enantiopure compounds and natural products. However, the high reactivity of 3,4-Dibromo-4-phenyl-2-butanone can also be a limitation, as it can react with other molecules in the reaction mixture, leading to the formation of unwanted byproducts.
Zukünftige Richtungen
3,4-Dibromo-4-phenyl-2-butanone has many potential applications in the field of organic synthesis and medicinal chemistry. Future research could focus on the development of new synthetic methods for the preparation of 3,4-Dibromo-4-phenyl-2-butanone and its derivatives. 3,4-Dibromo-4-phenyl-2-butanone could also be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to investigate the mechanism of action of 3,4-Dibromo-4-phenyl-2-butanone and its potential therapeutic applications.
Synthesemethoden
3,4-Dibromo-4-phenyl-2-butanone can be synthesized through the reaction of 3,4-dibromobutanone and benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of 3,4-Dibromo-4-phenyl-2-butanone as the final product.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-4-phenyl-2-butanone has been used in many scientific research studies as a reagent for the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of chiral compounds and as a reagent for the preparation of enantiopure compounds. 3,4-Dibromo-4-phenyl-2-butanone has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Eigenschaften
CAS-Nummer |
6310-44-7 |
|---|---|
Produktname |
3,4-Dibromo-4-phenyl-2-butanone |
Molekularformel |
C10H10Br2O |
Molekulargewicht |
305.99 g/mol |
IUPAC-Name |
3,4-dibromo-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10Br2O/c1-7(13)9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10H,1H3 |
InChI-Schlüssel |
DQQMRIMUYWACAY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(C1=CC=CC=C1)Br)Br |
Kanonische SMILES |
CC(=O)C(C(C1=CC=CC=C1)Br)Br |
Andere CAS-Nummern |
6310-44-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
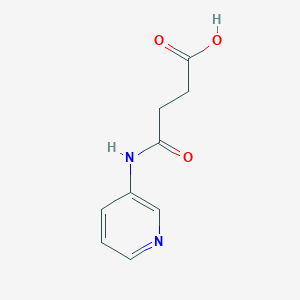
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
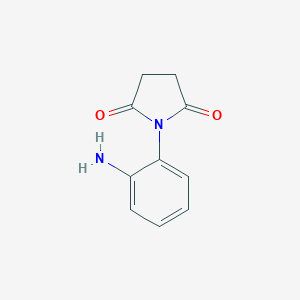
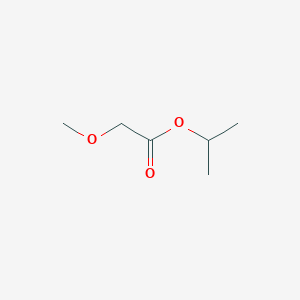
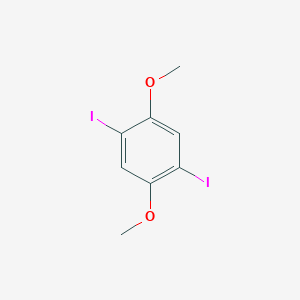
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
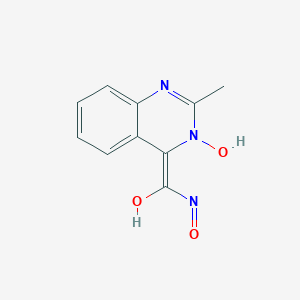
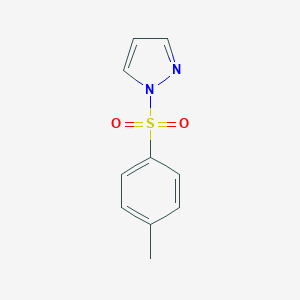
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
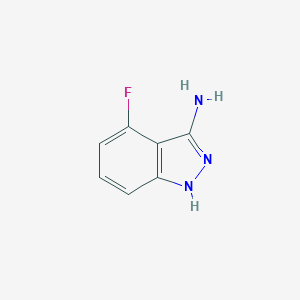
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)

